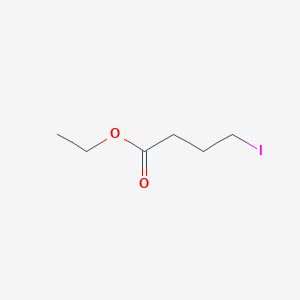
Ethyl 4-iodobutyrate
概述
描述
Ethyl 4-iodobutyrate, also known as ethyl 4-iodobutanoate, is an organic compound with the molecular formula C6H11IO2. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. The compound is characterized by the presence of an iodine atom attached to the fourth carbon of a butyrate ester, making it a valuable intermediate in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 4-iodobutyrate can be synthesized through several methods. One common method involves the reaction of ethyl 4-bromobutyrate with sodium iodide in acetone. The reaction is typically carried out at 60°C for 24 hours, resulting in the substitution of the bromine atom with an iodine atom .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products .
化学反应分析
Types of Reactions: Ethyl 4-iodobutyrate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Reduction Reactions: The compound can be reduced to form ethyl 4-butyric acid or other related compounds.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Sodium iodide in acetone is commonly used for halogen exchange reactions.
Reduction: Hydrogen gas with a palladium catalyst can be used for reduction reactions.
Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.
Major Products Formed:
Substitution: Ethyl 4-hydroxybutyrate, ethyl 4-aminobutyrate.
Reduction: Ethyl 4-butyric acid.
Oxidation: 4-iodobutyric acid.
科学研究应用
Ethyl 4-iodobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 4-iodobutyrate involves its ability to undergo various chemical transformations. The iodine atom in the compound is highly reactive, making it a suitable candidate for substitution and other reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction being carried out .
相似化合物的比较
Methyl 4-iodobutyrate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-bromobutyrate: Contains a bromine atom instead of an iodine atom.
Ethyl 4-chlorobutyrate: Contains a chlorine atom instead of an iodine atom.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, providing a versatile intermediate for various synthetic applications .
属性
IUPAC Name |
ethyl 4-iodobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZFVPPGVAHZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447322 | |
| Record name | ETHYL 4-IODOBUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7425-53-8 | |
| Record name | Ethyl 4-iodobutanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL 4-IODOBUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-iodobutanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9CLY29W6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of Ethyl 4-iodobutyrate in organic chemistry?
A1: this compound serves as a versatile building block in organic synthesis. Its primary role lies in its ability to act as an electrophile in various reactions, allowing for the introduction of a four-carbon chain with an ester functionality.
Q2: Are there any examples of this compound being used to synthesize biologically active molecules?
A2: Yes, this compound has been employed in the synthesis of analogues of bioactive molecules.
- HETE Analogues: Researchers utilized this compound in the preparation of stable 5-hydroxyeicosatetraenoic acid (HETE) analogues incorporating a ferrocene backbone. These analogues were designed to investigate the structure-activity relationships of HETEs and their potential as anti-inflammatory agents. [] Similarly, it played a crucial role in synthesizing an iron-containing HETE analogue with a central (2E,4Z)-hexa-2,4-dien-1-ol–Fe(CO)3 moiety, studied for its apoptosis-inducing activity in cancer cells. []
Q3: Can you describe the stereoselectivity observed when using this compound derived reagents?
A: In the synthesis of both ferrocene-containing 5-HETE analogues and the iron-containing HETE analogue, a titanium-zinc organyl derived from this compound exhibited remarkable diastereoselectivity when added to aldehydes. [, ] This addition, facilitated by Ti(OiPr)3Cl and using 2-methyltetrahydrofuran (2-Me-THF) as the solvent, consistently provided the desired (Rₚ,5S) configuration in the products. [] This high diastereoselectivity is crucial for generating stereochemically defined molecules, especially when targeting specific biological activities.
Q4: Are there any analytical techniques mentioned in the studies that were used to characterize compounds synthesized using this compound?
A: The research articles highlight the use of X-ray crystallography and NMR spectroscopy to confirm the structures and stereochemistry of compounds synthesized using this compound as a building block. [] X-ray crystallography provided definitive structural information of an intermediate, validating the stereochemical outcome of a key reaction. Additionally, NMR spectroscopy, including the analysis of Mosher ester derivatives, offered further confirmation of the absolute configuration at specific chiral centers. [] These techniques are essential for accurate structural elucidation in organic synthesis, especially when dealing with complex molecules and stereochemical intricacies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine](/img/structure/B1337386.png)
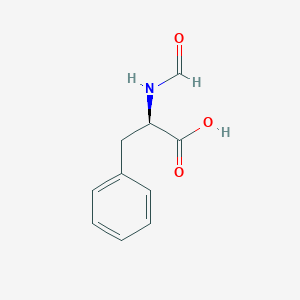


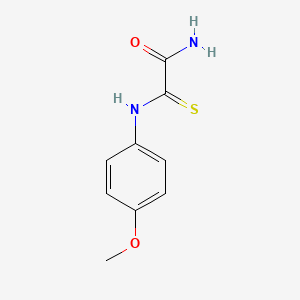
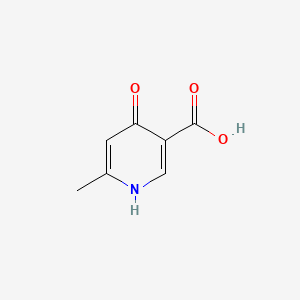

![Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B1337407.png)
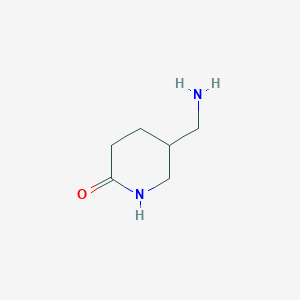
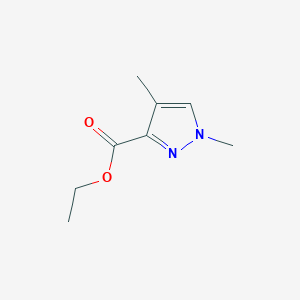
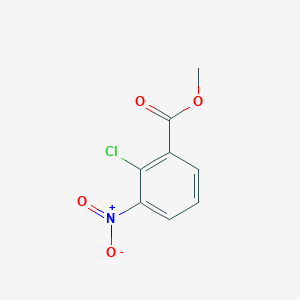
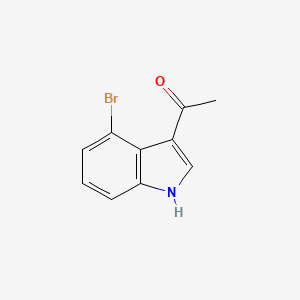
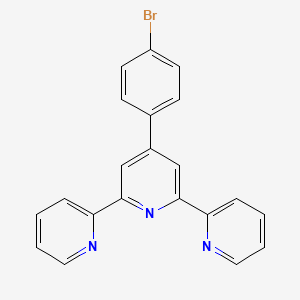
![5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one](/img/structure/B1337422.png)
